molecular formula C15H12N2O6 B15079711 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol CAS No. 7510-71-6

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol

Cat. No.: B15079711
CAS No.: 7510-71-6
M. Wt: 316.26 g/mol
InChI Key: YGDVHZZZOGFPNF-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol is an organic compound with the molecular formula C15H12N2O6 and a molecular weight of 316.27 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2-methoxy group and a 2-(2,4-dinitrophenyl)ethenyl group in the para position. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions. The reaction proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol involves its interaction with biological targets, such as enzymes and receptors. The compound’s phenolic and nitro groups play a crucial role in its biological activity. The phenolic group can undergo oxidation-reduction reactions, while the nitro groups can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenolic and nitro groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

CAS No.

7510-71-6

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol

InChI

InChI=1S/C15H12N2O6/c1-23-15-8-10(3-7-14(15)18)2-4-11-5-6-12(16(19)20)9-13(11)17(21)22/h2-9,18H,1H3/b4-2+

InChI Key

YGDVHZZZOGFPNF-DUXPYHPUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.